1-(Benzyloxy)propan-2-amine

Description

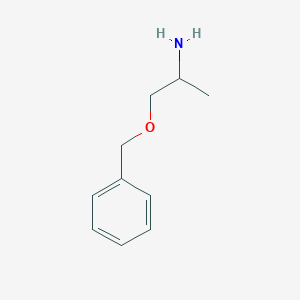

1-(Benzyloxy)propan-2-amine (C10H15NO) is a secondary amine featuring a benzyloxy group (-OCH2C6H5) attached to the propan-2-amine backbone. Its structural attributes include:

- Molecular Formula: C10H15NO

- SMILES: CC(COCC1=CC=CC=C1)N

- InChI: InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 .

The benzyloxy group confers unique physicochemical properties, such as increased lipophilicity compared to smaller substituents (e.g., methoxy or hydroxy groups). This compound is of interest in medicinal chemistry and psychoactive substance research due to its structural similarity to amphetamine derivatives.

Propriétés

IUPAC Name |

1-phenylmethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUZZQIAJWNRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114377-38-7 | |

| Record name | 1-(benzyloxy)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)propan-2-amine can be synthesized through the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one. This reaction involves the use of a chiral pseudoephedrine catalyst in an aqueous medium, resulting in high yields and optical purity . The general procedure includes the reaction of an aliphatic aldehyde, 1-(benzyloxy)propan-2-one, and an aromatic propargyl aminoether in the presence of pseudoephedrine at 25°C for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a basis for potential scale-up. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly and suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in substitution reactions, where the benzyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxypropan-2-one, while reduction could produce simpler amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 1-(benzyloxy)propan-2-amine. Specifically, derivatives such as 1,3-bis(aryloxy)propan-2-amines have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Synthesis of Chiral Drugs

this compound is utilized in the synthesis of chiral pharmaceuticals. For instance, it plays a crucial role in synthesizing (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, which is a precursor for the long-acting beta-2 adrenergic agonist formoterol. This compound is essential in treating chronic bronchial asthma due to its rapid onset and prolonged action . The synthetic pathways often involve high enantioselectivity and yield, making these processes economically viable for large-scale production.

Organic Synthesis Applications

Building Block in Organic Chemistry

As a benzyloxy-substituted amine, this compound serves as a valuable building block in organic synthesis. Its structure allows for various transformations, including nucleophilic substitutions and coupling reactions. For example, it can be used to create more complex molecules through reactions with electrophiles or other nucleophilic partners .

Enantioselective Synthesis

The compound has also been employed in enantioselective reactions. Research indicates that it can be aminomethylated using chiral catalysts to produce optically active compounds. This application is particularly useful in synthesizing pharmaceuticals where chirality is critical for biological activity .

Data Tables

Case Study 1: Antibacterial Properties

A study investigating the antibacterial effects of synthetic 1,3-bis(aryloxy)propan-2-amines demonstrated significant inhibition of Gram-positive bacteria at low micromolar concentrations. The research suggests potential development avenues for new antibiotics targeting resistant strains .

Case Study 2: Chiral Synthesis

In the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, researchers utilized this compound as a key intermediate. The process involved multiple steps with high yields and enantioselectivity, showcasing its utility in pharmaceutical manufacturing .

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)propan-2-amine involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in various chemical reactions, facilitating the formation of new compounds. The amine group allows for interactions with biological molecules, potentially leading to pharmacological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 1-(benzyloxy)propan-2-amine and related compounds:

Key Observations:

- Electronic Effects : Methoxy groups (e.g., in 1-(3,4-dimethoxyphenyl)propan-2-amine) donate electron density via resonance, altering reactivity in electrophilic substitution reactions .

- Ring Systems : Compounds like 6-APB (benzofuran) and DMMDA-2 (benzodioxole) incorporate fused aromatic systems, which may influence receptor binding profiles .

This compound:

Pharmacological and Analytical Considerations

- Psychoactive Potential: Compounds like 6-APB and 2,5-DMA (1-(2,5-dimethoxyphenyl)propan-2-amine) are known psychoactive substances, acting as serotonin receptor agonists . The benzyloxy group in this compound may modulate similar pathways but lacks direct evidence.

- Metabolic Stability : Benzyl ethers are prone to oxidative metabolism (e.g., CYP450-mediated O-debenzylation), whereas methoxy groups are more metabolically stable .

- Analytical Identification : Collision cross-section data () and NMR profiles () are critical for distinguishing these compounds in forensic analysis .

Activité Biologique

1-(Benzyloxy)propan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure allows it to participate in various biochemical reactions, making it a valuable building block for synthesizing pharmacologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

This compound primarily acts through enantioselective aminomethylation , a process that involves the formation of carbon-carbon bonds. The compound interacts with various molecular targets, leading to the synthesis of optically pure amino keto ethers. This interaction is influenced by environmental factors such as the presence of chiral catalysts and the reaction medium.

Pharmacological Applications

The compound has shown promise in several areas:

- Antimicrobial Activity : Derivatives of this compound have been reported to exhibit antimicrobial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) for these compounds range from 2.5 to 10 µg/ml (approximately 5.99 to 28.58 µM), indicating their potential as antibacterial agents .

- Cytotoxic Effects : Research indicates that certain derivatives possess significant cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer cells). These compounds demonstrated higher cytotoxic activity compared to established drugs like Tamoxifen, suggesting their potential in cancer therapy .

Research Findings

Recent studies have focused on the biological evaluation of this compound and its derivatives:

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthetic 1,3-bis(aryloxy)propan-2-amines derived from this compound. These compounds inhibited growth in low micromolar ranges against several clinical strains, highlighting their potential in treating resistant infections .

- Cytotoxicity Assessment : In another investigation, several synthesized derivatives were tested against MCF-7 breast cancer cells using the MTT assay. Results indicated that these compounds not only exhibited significant cytotoxic effects but also induced apoptosis in cancer cells, marking them as promising candidates for further development in oncological therapies .

Q & A

How can researchers optimize the synthesis of 1-(Benzyloxy)propan-2-amine while ensuring regioselectivity and minimizing side reactions?

Level: Advanced

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. For example, the benzyloxy group’s stability under acidic or basic conditions must be evaluated to avoid cleavage. In related amine syntheses (e.g., 1-(Ethylsulfanyl)propan-2-amine), protecting group strategies (e.g., Fmoc or Boc) are critical for regioselectivity . Additionally, catalytic methods using copper(I) or palladium complexes (as seen in click chemistry reactions) can enhance yield and reduce side products . Reaction monitoring via TLC or HPLC-MS is recommended to track intermediates.

What analytical techniques are most effective for characterizing chiral purity in this compound?

Level: Basic

Methodological Answer:

Chiral purity can be assessed using:

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals .

- Polarimetry : Measure optical rotation and compare to literature values for enantiomeric excess (e.e.).

For validation, cross-reference results with computational models (e.g., density functional theory (DFT) for predicted optical activity).

How can researchers resolve contradictions in reported metabolic pathways of benzyloxy-substituted amphetamines?

Level: Advanced

Methodological Answer:

Discrepancies in metabolic data (e.g., hydroxylation vs. demethylation) often arise from species-specific enzyme activity or analytical limitations. To address this:

- Use LC-HRMS/MS with stable isotope-labeled analogs to trace metabolic transformations .

- Conduct in vitro assays with human hepatocytes and cytochrome P450 isoforms (e.g., CYP2D6) to identify species-dependent pathways.

- Compare findings to structurally similar compounds (e.g., 5-APB and 6-APB), where furan ring opening and carboxylation are dominant metabolic steps .

What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify analogous reactions (e.g., benzyloxy group stability in propan-2-amine derivatives) .

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to optimize reaction conditions.

How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Level: Basic

Methodological Answer:

- In Vitro Assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Structure-Activity Relationship (SAR) Studies : Modify the benzyloxy substituent (e.g., halogenation or methoxy groups) and compare activity to reference compounds like 2,5-DMA or DOB .

- Toxicity Screening : Use zebrafish embryos or human cell lines (e.g., HEK293) to assess acute toxicity and IC₅₀ values.

What strategies mitigate decomposition of this compound during long-term storage?

Level: Basic

Methodological Answer:

- Temperature Control : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation.

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Analytical Monitoring : Periodically test purity via GC-MS or NMR to detect degradation products (e.g., benzaldehyde from benzyloxy cleavage) .

How can enantiomeric resolution of this compound be achieved for pharmacological studies?

Level: Advanced

Methodological Answer:

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) in hydrolysis reactions to separate R/S enantiomers .

- Crystallization : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid).

What are the key challenges in interpreting NMR data for this compound derivatives?

Level: Advanced

Methodological Answer:

- Signal Overlap : The benzyloxy and amine protons often resonate in crowded regions (δ 1.5–3.5 ppm). Use 2D NMR (e.g., COSY, HSQC) to resolve assignments .

- Dynamic Effects : Amine inversion can broaden signals; acquire spectra at low temperatures (–40°C) to slow exchange .

- Solvent Artifacts : Deuterated solvents (CDCl₃ or DMSO-d₆) may interact with the amine—confirm assignments via spiking experiments.

How do structural modifications to the benzyloxy group influence the compound’s physicochemical properties?

Level: Basic

Methodological Answer:

- Lipophilicity : Introduce electron-withdrawing groups (e.g., –NO₂ or –CF₃) to increase logP values (measured via shake-flask method).

- Solubility : Replace benzyloxy with polar groups (e.g., –OH or –COOH) and assess via kinetic solubility assays in PBS (pH 7.4).

- Stability : Compare hydrolysis rates under physiological conditions (pH 7.4, 37°C) using UV-Vis or LC-MS monitoring .

What are best practices for validating synthetic routes to this compound in compliance with green chemistry principles?

Level: Advanced

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate .

- Catalyst Efficiency : Use recyclable catalysts (e.g., polymer-supported Pd nanoparticles) to reduce heavy metal waste.

- Atom Economy : Design routes with minimal protecting groups (e.g., one-pot strategies) and quantify using E-factor calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.